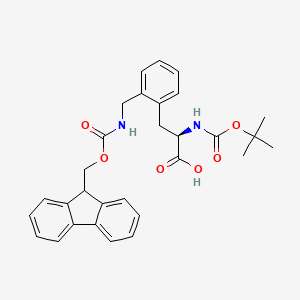

![molecular formula C18H13NO7 B2892410 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate CAS No. 315237-73-1](/img/structure/B2892410.png)

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

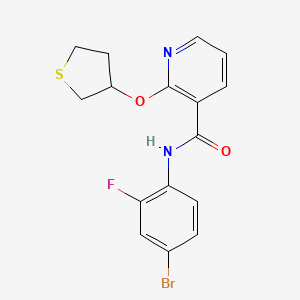

The compound “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The methoxycarbonyl group (-COOCH3) is an ester functional group, and the nitrobenzoate indicates the presence of a nitro group (-NO2) attached to a benzoate ester .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and aromatic rings. The furan ring and the benzene ring from the benzoate would contribute to the compound’s aromaticity, while the nitro group would likely add electron-withdrawing character .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar nitro and ester groups in this compound would likely make it more polar and potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Anticancer and Antiangiogenic Applications

- Compounds related to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate have been synthesized and evaluated for their anticancer and antiangiogenic activities. A notable compound within this category demonstrated potent anticancer effects at nanomolar concentrations, binding to the colchicine site of tubulin, inducing apoptosis, and showcasing both in vitro and in vivo vascular disrupting properties derived from its impact on vascular endothelial cells. This compound exhibited antitumor activity in a murine model comparable to combretastatin A-4 phosphate, a known anticancer agent (Romagnoli et al., 2015).

Chemical Synthesis and Reactivity

- Research has also focused on the chemical synthesis and reactivity of benzofuran derivatives, including unexpected reactions like O-alkylation and ester migration in phenolic dibenzofurans. These findings contribute to the understanding of the chemical behavior of benzofuran compounds and their potential as intermediates in organic synthesis (Tran et al., 2013).

Applications in Tuberculosis and Inflammation

- Derivatives of benzofuran have been synthesized with the intention of developing dual inhibitors for multidrug-resistant tuberculosis and inflammation. These compounds demonstrated significant anti-inflammatory activity and showed potential as antibacterial agents, indicating their promise in pharmacological research for treating complex diseases (Turukarabettu et al., 2019).

Methodological Advances in Synthesis

- Another aspect of scientific research involves methodological advances in synthesizing benzofuran derivatives. For instance, hypervalent iodine-induced oxidative cyclization has been applied to efficiently functionalize 2-nitrobenzo[b]furans, a class of compounds related to the query molecule, facilitating their synthesis with good to excellent yields. This method represents a novel approach to functionalizing these compounds, which are challenging to obtain via classical methods (Lu et al., 2012).

Propiedades

IUPAC Name |

methyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c1-10-16(18(21)24-2)14-9-13(6-7-15(14)25-10)26-17(20)11-4-3-5-12(8-11)19(22)23/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBVCFPSYXNEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride](/img/structure/B2892329.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2892331.png)

![3-[4-(2-Phenylethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2892332.png)

![(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2892333.png)

![3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2892344.png)

![3-(2-((2-oxo-3-phenyl-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2892345.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)